![molecular formula C12H15N3O B2936911 2-Amino-N-(1H-indol-3-ylmethyl)propanamide CAS No. 1540851-27-1](/img/structure/B2936911.png)
2-Amino-N-(1H-indol-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-N-(1H-indol-3-ylmethyl)propanamide” is a chemical compound with the empirical formula C11H13N3O . It has a molecular weight of 203.24 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of novel small molecule inhibitors have been designed and synthesized based on three regional optimizations of the lead compound . The lead compound was identified using structure-based virtual screening in conjunction with surface plasmon resonance (SPR)-based binding assays .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(C(N)=O)CC1=CNC2=C1C=CC=C2
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C11H13N3O and a molecular weight of 203.24 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-Amino alkylated indoles, structurally related to 2-Amino-N-(1H-indol-3-ylmethyl)propanamide, have been investigated for their role in corrosion inhibition. These compounds exhibit significant inhibition efficiencies for mild steel in acidic environments, attributed to their ability to adsorb onto the steel surface. The efficiency of these inhibitors is influenced by the structure of the amino group, with cyclic amino groups offering higher efficiency. This application is critical in extending the lifespan of metal components in various industrial applications (Verma et al., 2016).
Potential in SARS-CoV-2 Treatment
Compounds with a fragment similar to "this compound" have been synthesized and found to possess a fragment akin to Brequinar, a compound utilized in SARS-CoV-2 treatment trials. This highlights the potential of these compounds in the development of treatments against COVID-19 and related viral infections (Manolov et al., 2020).
Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides, closely related to the chemical structure of interest, have been synthesized and their immunosuppressive activities evaluated. These compounds have shown significant potential in inhibiting murine splenocytes proliferation and delaying hypersensitivity reactions in vivo, suggesting a promising avenue for the development of new immunosuppressive drugs (Giraud et al., 2010).
Urease Inhibition for Therapeutic Applications
Novel indole-based compounds with structural similarities have demonstrated potent urease inhibition, a promising target for the treatment of diseases caused by urease-producing bacteria. These compounds offer a new approach to the design of urease inhibitors with potential applications in pharmaceuticals (Nazir et al., 2018).
Anticancer Activity
Some derivatives have been synthesized with potential anticancer activities, indicating the versatility of this chemical structure in contributing to the development of new anticancer agents. These compounds have shown efficacy against various cancer cell lines, demonstrating their potential as novel therapeutic agents (Kumar et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, affecting cell division .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solubility in organic solvents such as ethanol, methanol, and acetone suggest that it may have good bioavailability .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin .
Action Environment
Eigenschaften
IUPAC Name |
2-amino-N-(1H-indol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(13)12(16)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-6,8,14H,7,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBDELQFFBPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1540851-27-1 |
Source
|
Record name | 2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.